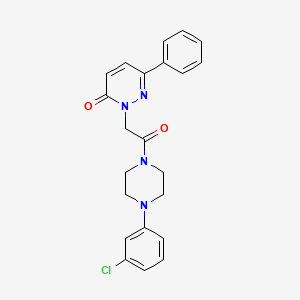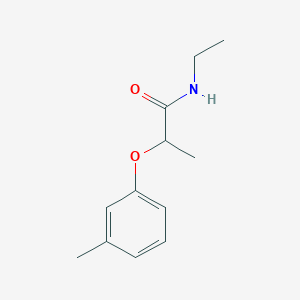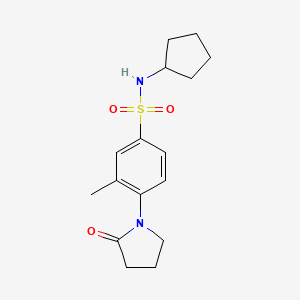![molecular formula C15H15N3O5 B4521506 N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B4521506.png)
N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Overview
Description
N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine: is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinone ring, and a glycine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Glycine: The final step involves coupling the acetylated pyridazinone derivative with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, converting it to dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anti-inflammatory and antioxidant properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. The methoxyphenyl group and pyridazinone ring are believed to play a crucial role in its biological activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-{[3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
- N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
- N-{[3-(3-methoxyphenyl)-5-oxopyridazin-1(5H)-yl]acetyl}glycine
Comparison: N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to the specific positioning of the methoxy group on the phenyl ring and the acetyl group on the pyridazinone ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its similar compounds. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-23-11-4-2-3-10(7-11)12-5-6-14(20)18(17-12)9-13(19)16-8-15(21)22/h2-7H,8-9H2,1H3,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUFDEFRCVEALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4521430.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B4521447.png)

![(3-fluorophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4521473.png)
![6-(3-methoxyphenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4521477.png)
![3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one](/img/structure/B4521479.png)
![1-(ETHANESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4521480.png)
![3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B4521482.png)
![6-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4521484.png)

![4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B4521504.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4521505.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4521513.png)
